molecular formula C17H15N5OS B2882710 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide CAS No. 1786112-88-6

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

Cat. No. B2882710
CAS RN: 1786112-88-6
M. Wt: 337.4
InChI Key: FSRWXWLEQXBDPX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The imidazo[2,1-b]thiazole moiety is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazo[2,1-b]thiazole derivatives, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

For instance, imidazo[2,1-b]thiazole derivatives have been found to interact with the EGFR pathway, which involves the binding of particular ligands like transforming growth factor (TGF) and epidermal growth factor (EGF) to the extracellular domain of the EGFR, inducing activation, dimerization of intrinsic kinase activity, and subsequent autophosphorylation of the EGFR at several residues in the cytoplasm .

Pharmacokinetics

Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Compounds with similar structures have been found to exhibit antiproliferative activity against various cell lines .

Action Environment

The synthesis of similar compounds has been carried out in non-flammable, non-toxic environments of green solvents , suggesting that the synthesis environment could potentially influence the properties of the compound.

properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS/c1-10-15(11(2)21-20-10)16(23)18-13-6-4-3-5-12(13)14-9-22-7-8-24-17(22)19-14/h3-9H,1-2H3,(H,18,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRWXWLEQXBDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

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